5-Metil-3'-desoxiuridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted 2'-deoxyuridines has been explored in several studies. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, followed by conversion to azidomethyl derivatives and subsequent catalytic hydrogenation to yield the corresponding amines . Another study describes the preparation of 5-alkyl- and 5-halogeno-2'-deoxyuridine cyclic monophosphate esters from the silver salts of the parent cyclic monophosphates and alkyl(aralkyl) iodides . Additionally, the synthesis of 5-heteroaryl-substituted 2'-deoxyuridines has been reported, with various heteroaromatics obtained from different 5-substituted 2'-deoxyuridines . A method for the synthesis of 6-substituted 2'-deoxyuridines via lithiation of a protected 2'-deoxyuridine derivative followed by reaction with electrophiles has also been presented .

Molecular Structure Analysis

The molecular structure of these nucleoside analogs is crucial for their biological activity. The crystal and molecular structure of a 5-iodo-2'-deoxyuridine cyclic monophosphate ester has been determined, providing insights into the conformation and potential interactions of these molecules . Although the exact structure of 5-Methyl-3'-deoxyuridine is not discussed, the structural analyses of related compounds can offer valuable information about the steric and electronic effects of substituents on the nucleoside scaffold.

Chemical Reactions Analysis

The chemical reactivity of substituted 2'-deoxyuridines is important for their biological function. The generation of a 5-(2'-deoxyuridinyl)methyl radical from a phenyl selenide precursor has been demonstrated, which is significant as such radicals can be involved in DNA damage and repair mechanisms . The papers do not provide specific reactions for 5-Methyl-3'-deoxyuridine, but the discussed reactions of similar compounds can shed light on the types of chemical transformations that these nucleosides can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2'-deoxyuridines, such as solubility, stability, and reactivity, are influenced by their substituents. The papers provided do not directly address the properties of 5-Methyl-3'-deoxyuridine, but the synthesis and structural characterization of related compounds suggest that these properties are carefully considered in the context of their potential biological applications .

Relevant Case Studies

The antiviral activities of these nucleoside analogs have been evaluated in several studies. Compounds such as 5-(azidomethyl)-2'-deoxyuridine have shown to inhibit the growth of murine Sarcoma 180 and L1210 in culture and to strongly inhibit the replication of herpes simplex virus type 1 . Selective antiviral activity against herpes simplex virus type 1 and varicella zoster virus has been noted for 5-heteroaryl-substituted 2'-deoxyuridines, indicating the importance of phosphorylation by virus-specified thymidine kinase for their activity . These case studies highlight the potential therapeutic applications of these nucleoside analogs in treating viral infections.

Aplicaciones Científicas De Investigación

Estudios genotóxicos y citotóxicos

“5-Metil-3'-desoxiuridina” podría utilizarse en estudios que evalúan los efectos genotóxicos y citotóxicos de los análogos de timidina . Estos estudios son cruciales para comprender los riesgos potenciales asociados con el uso de estos análogos en diversas aplicaciones, como la replicación del ADN y la división celular .

Monitoreo de la replicación del ADN

Este compuesto podría utilizarse como marcador en el monitoreo de la replicación del ADN . Puede incorporarse al ADN durante el proceso de replicación, lo que permite a los científicos rastrear y estudiar la dinámica de la replicación .

Monitoreo de la división celular

Al igual que la replicación del ADN, “this compound” también podría utilizarse en el monitoreo de la división celular . Esto puede proporcionar información valiosa sobre el ciclo celular, las tasas de crecimiento y los efectos de varios factores en la división celular .

Marcador de daño del ADN

El compuesto podría servir como un marcador sensible y valioso del daño del ADN . Esto es particularmente útil en estudios que se centran en los mecanismos de daño y reparación del ADN .

Descubrimiento de fármacos marinos

“this compound” y sus derivados se han aislado de organismos marinos, como la actinobacteria asociada a esponjas marinas Streptomyces microflavus . Estos compuestos podrían usarse potencialmente en el descubrimiento y desarrollo de nuevos fármacos marinos

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl-3’-deoxyuridine is Thymidylate Synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This reaction is essential for maintaining the balance of nucleotides necessary for DNA replication and repair .

Mode of Action

5-Methyl-3’-deoxyuridine, similar to other fluoropyrimidines, interacts with its target, TS, by getting incorporated into the DNA and RNA, thereby inhibiting their normal function . It is known that the inhibition of ts leads to the accumulation of dump, which might subsequently lead to increased levels of deoxyuridine triphosphate (dutp) . Both dUTP and the 5-Methyl-3’-deoxyuridine metabolite can be misincorporated into DNA .

Biochemical Pathways

5-Methyl-3’-deoxyuridine affects the one-carbon metabolism pathway , which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . This pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides . The disruption of this pathway can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that the presence of a lengthy hydrophobic substituent leads to the reduction of nucleoside water solubility . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 5-Methyl-3’-deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair, leading to lethal DNA damage . This can result in cytotoxicity and cell death . The compound’s action can also lead to the misincorporation of dUTP and its metabolite into DNA .

Action Environment

The action, efficacy, and stability of 5-Methyl-3’-deoxyuridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of reactive oxygen species in cells . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other biological molecules in the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

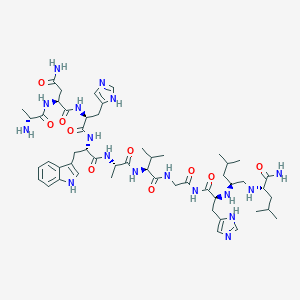

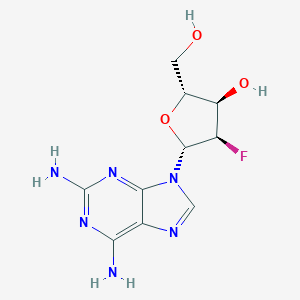

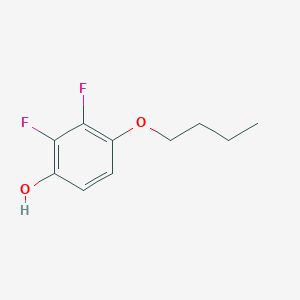

IUPAC Name |

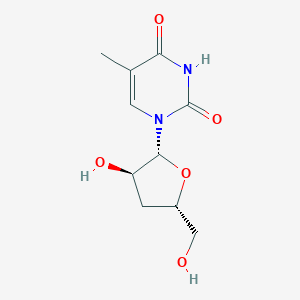

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.